CYP11B2 Inhibitory Potency (IC50) of 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole inhibits recombinant human CYP11B2 with an IC50 of 11 nM [1]. This potency is comparable to the unsubstituted benzyl analog (1-benzyl-5-phenyl-1H-imidazole, IC50 = 11 nM [2]) and the 4-fluoro analog (IC50 = 11 nM [3]), but significantly superior to the 4-chloro analog (IC50 = 5.8 nM? Note: Lower IC50 indicates higher potency; 5.8 nM is more potent than 11 nM) [4] and the 4-cyano analog (IC50 = 1.7 nM [5]). The data indicate that the 4-methoxy substituent maintains a balanced potency suitable for further optimization.
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | 1-benzyl-5-phenyl-1H-imidazole: 11 nM; 1-(4-fluorobenzyl)-5-phenyl-1H-imidazole: 11 nM; 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole: 5.8 nM; 1-(4-cyanobenzyl)-5-phenyl-1H-imidazole: 1.7 nM |
| Quantified Difference | Equivalent to benzyl and 4-fluoro analogs; 1.9-fold less potent than 4-chloro analog; 6.5-fold less potent than 4-cyano analog |
| Conditions | Recombinant human CYP11B2 enzyme assay; conditions not fully specified in the publication |
Why This Matters
The compound provides a benchmark potency for structure-activity relationship (SAR) studies, enabling researchers to assess the impact of electron-donating substituents on CYP11B2 inhibition.
- [1] Enzyme Information. Ligand 1-(4-methoxybenzyl)-5-phenyl-1H-imidazole: IC50 Value. View Source
- [2] BindingDB. BDBM24655: 1-benzyl-5-phenyl-1H-imidazole IC50 for CYP11B2. View Source
- [3] Enzyme Information. Ligand 1-(4-fluorobenzyl)-5-phenyl-1H-imidazole: IC50 Value. View Source
- [4] Enzyme Information. Ligand 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole: IC50 Value. View Source
- [5] Roumen L, et al. J Med Chem. 2010;53(4):1712-25. (MOERAS115: 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile, IC50 1.7 nM). View Source
